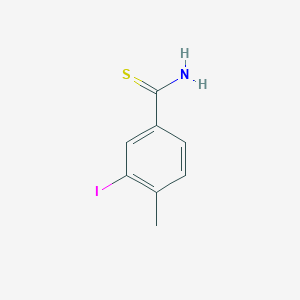

3-Iodo-4-methylbenzene-1-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

903522-15-6 |

|---|---|

Molecular Formula |

C8H8INS |

Molecular Weight |

277.13 g/mol |

IUPAC Name |

3-iodo-4-methylbenzenecarbothioamide |

InChI |

InChI=1S/C8H8INS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) |

InChI Key |

ZRNBJMPOUYWNNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=S)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis for 3-Iodo-4-methylbenzene-1-carbothioamide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.comyoutube.comamazonaws.com It involves breaking down a complex target molecule into simpler, commercially available precursors through a series of logical disconnections. youtube.comamazonaws.com

For this compound, two primary retrosynthetic disconnections are logical. The first targets the carbothioamide functional group, while the second focuses on the carbon-iodine bond.

Pathway A: Thioamide Formation as the Final Step. This pathway involves disconnecting the carbothioamide group. This can be achieved by thionation of the corresponding amide (3-iodo-4-methylbenzamide) or by the reaction of a nitrile (3-iodo-4-methylbenzonitrile) with a sulfur source. This identifies 3-iodo-4-methylbenzoic acid or its derivatives as key precursors.

Pathway B: Iodination as the Final Step. This approach disconnects the C-I bond. The precursor would be 4-methylbenzene-1-carbothioamide . The feasibility of this pathway hinges on the ability to selectively iodinate the aromatic ring at the desired position without affecting the thioamide group.

Classical and Contemporary Approaches to Carbothioamide Synthesis

The formation of the carbothioamide (thioamide) functional group is a cornerstone of this synthesis. Several methods exist, ranging from classical thionation reactions to modern multi-component strategies. chemrxiv.org

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a common method for synthesizing thioamides from their corresponding amides. tandfonline.commdpi.com

Key Thionating Reagents:

Lawesson's Reagent: This is a mild and widely used thionating agent for converting amides, ketones, and esters into their thio-analogs. organic-chemistry.orgnih.gov It often provides good yields under relatively gentle conditions. organic-chemistry.orgrsc.org The reaction mechanism involves a [2+2] cycloaddition to form a thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable P=O bond. organic-chemistry.orgnih.gov

Phosphorus Pentasulfide (P₄S₁₀): A classical and powerful thionating agent, P₄S₁₀ typically requires higher reaction temperatures. mdpi.comorganic-chemistry.org Its reactivity can be modulated by using it in solvents like pyridine. organic-chemistry.org

Mechanistic optimization often involves adjusting the solvent, temperature, and stoichiometry of the reagent to maximize yield and minimize side reactions. Recent developments include solvent-free mechanochemical methods using Lawesson's reagent, which can offer improved efficiency and a better environmental profile. rsc.org

Table 1: Comparison of Common Thionating Reagents

| Reagent | Formula | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|---|

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Amides, Esters, Ketones | Mild conditions, high yields organic-chemistry.org | Can be moisture sensitive |

| Phosphorus Pentasulfide | P₄S₁₀ | Amides, Ketones | Powerful, cost-effective | Requires high temperatures, harsh conditions organic-chemistry.org |

| Davy Reagents | Varies | Amides, Lactams | High reactivity | Less common, may require synthesis |

| Belleau's Reagent | C₁₀H₁₃NaO₃S₂ | Amides | Soluble in organic solvents | Not as widely used |

While direct amidation leads to amides, the thioamide group can be formed from other carboxylic acid derivatives. A primary route involves the conversion of nitriles. Aromatic nitriles can be transformed into primary thioamides by treatment with a sulfur source. researchgate.nettandfonline.comthieme-connect.com Common methods include:

Reaction with hydrogen sulfide (B99878) (H₂S) gas, often catalyzed by a base or an anion-exchange resin. researchgate.netthieme-connect.com

Using sodium hydrogen sulfide (NaSH) in a solvent like DMF, which avoids the need to handle hazardous H₂S gas directly. tandfonline.com

Treatment with ammonium (B1175870) sulfide. researchgate.net

Reaction with phosphorus pentasulfide. organic-chemistry.org

These methods are particularly effective for aromatic nitriles and can tolerate a range of other functional groups. tandfonline.com

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more reactants in a single step. nih.govmdpi.com The Willgerodt-Kindler reaction is a classical MCR for thioamide synthesis. wikipedia.orgorganic-chemistry.orgwikiwand.com

The Kindler modification is particularly relevant, typically involving an aldehyde, an amine (like morpholine), and elemental sulfur. wikipedia.orgwikiwand.comresearchgate.net This one-pot process forms a thioamide directly. researchgate.net The reaction proceeds through the formation of an enamine, which then reacts with sulfur. wikipedia.orgwikiwand.com Recent advancements have focused on developing catalytic versions and expanding the substrate scope. organic-chemistry.orgorganic-chemistry.org For instance, using a catalytic amount of sodium sulfide can improve yields and reaction rates for the synthesis of thiobenzanilides from anilines and aromatic aldehydes. organic-chemistry.org There are also MCRs that can produce γ-ketoamides from chalcones, malononitrile, and DMF. rsc.org

Table 2: Examples of Multi-Component Reactions for Thioamide Synthesis

| Reaction Name | Components | Product Type | Key Features |

|---|---|---|---|

| Willgerodt-Kindler | Aldehyde/Ketone, Amine, Sulfur | Thioamide | Rearrangement and oxidation, one-pot synthesis wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | Forms a heterocyclic ring |

| Asinger Reaction | Ketone, Sulfur, Ammonia (B1221849) | Thiazoline | Forms a heterocyclic ring |

| Ugi-Thioacid | Aldehyde/Ketone, Amine, Isocyanide, Thioacid | α-Acylaminothioamide | High structural diversity nih.gov |

Regioselective Halogenation Strategies for Aromatic Systems

The introduction of an iodine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis. For the target molecule, iodine must be introduced at the C-3 position, which is ortho to the methyl group and meta to the carbothioamide (or its precursor, such as a carboxyl or nitrile group).

The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution. The methyl group at C-4 is an activating, ortho, para-director. The functional group at C-1 (carboxyl, nitrile, or thioamide) is a deactivating, meta-director. Both groups direct incoming electrophiles to the C-3 and C-5 positions. Since these directing effects are cooperative, electrophilic iodination of a precursor like 4-methylbenzoic acid or 4-methylbenzonitrile is expected to be highly regioselective, favoring substitution at the C-3 position.

A common method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or iodic acid (HIO₃), to generate a more potent electrophilic iodine species. For less reactive substrates, or to achieve high selectivity, other reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst can be used. In some cases, silver salts like Ag₂SO₄ can be used to activate iodine for the iodination of substituted aromatic compounds. nih.gov For example, the synthesis of 4-Iodo-3-methylbenzoic acid can be achieved from 4-Amino-3-methylbenzonitrile via a Sandmeyer-type reaction involving diazotization followed by treatment with potassium iodide. chemicalbook.com

Electrophilic Aromatic Substitution for Iodine Introduction

A primary route for introducing an iodine atom onto an aromatic ring is through electrophilic aromatic substitution. chemicalbook.com For the synthesis of a 3-iodo-4-methyl derivative, starting from a toluene-based precursor, the directing effects of the existing substituents are paramount.

If starting with p-tolunitrile (B1678323) (4-methylbenzonitrile), the cyano group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In this case, electrophilic iodination would likely lead to a mixture of products, with substitution occurring at positions ortho to the methyl group and meta to the cyano group. The position of interest, C-3, is ortho to the methyl group and meta to the cyano group, making it a potential, albeit not necessarily exclusive, site of iodination.

Reagents for electrophilic iodination typically involve molecular iodine in the presence of an oxidizing agent, such as nitric acid or iodic acid, to generate a more potent electrophilic iodine species (I+). nih.govwikipedia.org The reaction conditions, including the choice of solvent and temperature, would need to be carefully optimized to maximize the yield of the desired 3-iodo-4-methylbenzonitrile (B1590666) intermediate.

A laboratory preparation for iodotoluene involves treating toluene (B28343) with a mixture of iodine and nitric acid. wikipedia.org This method, however, yields a mixture of ortho and para isomers which can be separated by fractional freezing. wikipedia.org For the specific synthesis of the 3-iodo derivative, starting with a pre-functionalized toluene is more strategic.

Alternatively, the Sandmeyer reaction provides a powerful method for the introduction of iodine at a specific position on the aromatic ring. organic-chemistry.orgnih.govmasterorganicchemistry.comorganic-chemistry.org This would involve the diazotization of a corresponding aniline (B41778), such as 3-amino-4-methylbenzonitrile, followed by treatment with a copper(I) iodide or potassium iodide solution. nih.gov This approach offers high regioselectivity, dictated by the position of the initial amino group.

Table 1: Comparison of Electrophilic Iodination Methods for Toluene Derivatives

| Method | Reagents | Advantages | Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Direct Iodination | I₂, Oxidizing Agent (e.g., HNO₃, HIO₃) | Direct, one-step process | Can lead to mixtures of isomers, potential for over-iodination | nih.gov, wikipedia.org |

Directed Ortho Metalation (DoM) and Halogen Dance Methodologies

Directed ortho metalation (DoM) is a potent strategy for the functionalization of specific ortho positions on an aromatic ring, guided by a directing metalation group (DMG). researchgate.netresearchgate.netberkeley.edu In the context of synthesizing this compound, a suitable DMG would be required at the C-4 position to direct lithiation to the C-3 position. For example, if starting with a derivative where the methyl group is replaced by a DMG, such as an amide or a methoxy (B1213986) group, treatment with a strong base like n-butyllithium would generate an aryllithium intermediate at the desired position. researchgate.net This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine, to introduce the iodo group with high regioselectivity.

The "halogen dance" is another sophisticated rearrangement reaction that can be used to isomerize aryl halides to thermodynamically more stable positions, or to functionalize positions that are not directly accessible. patsnap.com This reaction is typically base-catalyzed and involves a series of deprotonation and halogen-metal exchange steps. While a powerful tool, its application to the specific synthesis of this compound would depend on the availability of a suitable starting isomer and the thermodynamic landscape of the potential intermediates.

Late-Stage Functionalization Approaches for Aryl Iodides

Late-stage functionalization is an increasingly important strategy in medicinal and materials chemistry, allowing for the introduction of functional groups at a late step in a synthetic sequence. scbt.com In the synthesis of this compound, if a precursor already containing the 4-methyl and 1-carbothioamide groups is available, a late-stage C-H iodination could be envisioned. This approach would rely on the development of highly regioselective iodination methods that can tolerate the existing functional groups. Recent advances in this area have focused on the use of specialized reagents and catalysts to achieve high selectivity.

More commonly, late-stage functionalization would involve the conversion of a pre-existing functional group into the desired iodo or carbothioamide group. For instance, an aryl iodide can be readily converted into a thioamide through catalytic cross-coupling reactions, as will be discussed in section 2.5.

Methyl Group Functionalization and Retention in Aromatic Systems

The methyl group at the C-4 position is a key structural feature of the target molecule. Its retention throughout the synthetic sequence is crucial. However, under certain reaction conditions, the benzylic protons of the methyl group can be reactive.

Methodologies for Benzylic Modification

The benzylic position of toluene and its derivatives is susceptible to radical halogenation and oxidation. researchgate.netsigmaaldrich.com For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom onto the methyl group. While this reactivity can be exploited for further functionalization, it must be carefully controlled to avoid unwanted side reactions during the synthesis of this compound. For example, harsh oxidizing conditions used for other transformations on the ring could potentially oxidize the methyl group to a carboxylic acid. wikipedia.org Therefore, reaction conditions must be chosen to be compatible with the methyl group.

Catalytic Methodologies in this compound Synthesis

Catalytic methods, particularly those employing transition metals, are indispensable for the efficient synthesis of complex organic molecules.

Transition Metal Catalysis (e.g., Palladium, Copper)

The formation of the carbothioamide group from an aryl iodide precursor is a prime application for transition metal catalysis. Both palladium and copper-based catalytic systems have been developed for the thioamidation of aryl halides. scbt.comsigmaaldrich.com

A plausible synthetic route would involve the preparation of 3-iodo-4-methylbenzonitrile as a key intermediate. This intermediate is commercially available, which simplifies the initial steps. sigmaaldrich.comwikipedia.orgresearchgate.net The cyano group of 3-iodo-4-methylbenzonitrile can then be converted to the thioamide.

One established method for this transformation is the reaction with a source of sulfur, such as hydrogen sulfide or Lawesson's reagent. Alternatively, the Willgerodt-Kindler reaction can be employed to convert an aryl methyl ketone, in this case, 3-iodo-4-methylacetophenone, into the corresponding thioamide. researchgate.net This reaction typically involves heating the ketone with sulfur and an amine, such as morpholine.

Table 2: Potential Catalytic Routes to this compound

| Starting Material | Reagents | Catalyst | Product | Relevant Citations |

|---|---|---|---|---|

| 3-Iodo-4-methylbenzonitrile | H₂S or Lawesson's Reagent | - | This compound | General Knowledge |

| 3-Iodo-4-methylacetophenone | Sulfur, Morpholine | - | This compound | , researchgate.net, |

| 3-Iodo-4-methylbenzoyl chloride | Thioacetamide (B46855) | - | This compound | General Knowledge |

Recent advancements in catalysis also offer direct thioamidation of aryl halides. These methods often utilize a palladium or copper catalyst to couple the aryl halide with a thioamide or a synthetic equivalent. scbt.comsigmaaldrich.com This would allow for the direct conversion of a 3-iodo-4-methyl substituted benzene derivative to the final product.

Organocatalysis and Biocatalysis Considerations in Thioamide Synthesis

The synthesis of thioamides, including this compound, is increasingly influenced by organocatalysis and biocatalysis, which offer greener alternatives to traditional metal-based catalysts. youtube.com

Organocatalysis utilizes small organic molecules composed of non-metal elements like carbon and hydrogen to accelerate chemical reactions. youtube.com This approach avoids the environmental and toxicity concerns associated with heavy metals. The mechanisms by which these catalysts operate are primarily categorized as:

Brønsted Acid/Base Catalysis: The catalyst donates or accepts a proton to enhance the electrophilicity or nucleophilicity of the substrate, respectively. youtube.com For instance, a Brønsted superacid like triflic acid has been used for the rapid, metal-free, and solvent-free synthesis of thioamides. rsc.org

Lewis Acid/Base Catalysis: The catalyst acts as an electron acceptor or donor. This interaction can stabilize transition states or enhance the reactivity of substrates. youtube.com

Biocatalysis employs natural catalysts, such as enzymes, to perform chemical transformations. In the context of thioamide synthesis, nature provides sophisticated enzymatic machinery. illinois.edu For example, the biosynthesis of certain thioamide-containing natural products is achieved by complex enzyme systems. illinois.edunih.gov Studies have identified bipartite enzyme systems that use amino acids like cysteine as the sulfur source for thioamidation. nih.gov While thioamidation is a rare post-translational modification in nature, the elucidation of these biological pathways offers a foundation for developing novel biocatalytic methods for synthesizing thioamides with high selectivity and efficiency. illinois.eduacs.org These enzymatic strategies can be applied to the synthesis of thioamide-containing peptides and other complex molecules. acs.orgchemrxiv.org

Green Chemistry Principles in Synthesis of this compound

Adherence to green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For a compound like this compound, this involves developing methods that are energy-efficient, reduce waste, and utilize non-hazardous materials.

Solvent-Free Approaches and Deep Eutectic Solvents (DESs)

A significant green advancement is the reduction or elimination of volatile and noxious organic solvents.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent (neat) or in solid-phase conditions minimizes waste and simplifies product purification. Several effective solvent-free protocols for thioamide synthesis have been developed:

Willgerodt-Kindler Reaction: A catalyst-free and solvent-free variant of this classic reaction can produce aryl thioamides at elevated temperatures using cyclic secondary amines. mdpi.com

Multi-component Reactions (MCRs): The reaction of an aldehyde, an amine, and elemental sulfur can be performed under solvent-free conditions, often catalyzed by a recyclable catalyst like humic acid. researchgate.net

Lawesson's Reagent: An expeditious, solvent-free, high-yield conversion of amides to thioamides can be achieved using Lawesson's reagent, circumventing the need for dry solvents. organic-chemistry.org

Deep Eutectic Solvents (DESs): DESs are emerging as environmentally benign reaction media. rsc.orgrsc.org They are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a liquid at a much lower temperature than the individual components. rsc.orgmdpi.com DESs offer several advantages:

Dual Role: They can act as both the solvent and the catalyst, facilitating reactions through hydrogen-bond interactions. rsc.orgmdpi.com

Biodegradability and Low Toxicity: Many DESs are composed of natural, biodegradable, and non-toxic components. rsc.orgresearchgate.net

Recyclability: The DES can often be recovered and reused multiple times without significant loss of activity. rsc.orgrsc.org

A mild and efficient protocol for synthesizing a wide variety of thioamides involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a choline chloride-urea DES, yielding excellent results without any additional catalyst. rsc.org

| Approach | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free (Humic Acid cat.) | Multi-component reaction of aldehyde, amine, and sulfur. | 100 °C, neat reaction. | Environmentally sustainable, recyclable catalyst, no noxious solvents. | researchgate.net |

| Deep Eutectic Solvent (DES) | Choline chloride-urea (1:2) acts as solvent and catalyst. | 45–60 °C, 5 hours. | Biodegradable, recyclable medium, no additional catalyst needed, energy efficient. | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic rate enhancements and cleaner processes compared to conventional heating. organic-chemistry.orgat.ua This technique has been successfully applied to the synthesis of thioamide derivatives. researchgate.net

The primary advantages of MAOS include:

Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes. organic-chemistry.orgmdpi.com For example, a microwave-enhanced Kindler thioamide synthesis can be performed in 2-20 minutes. organic-chemistry.org

Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products. mdpi.comresearchgate.net

Energy Efficiency: The direct heating of the reaction mixture is more energy-efficient than heating an entire oil bath.

Protocols for synthesizing various carbothioamide derivatives demonstrate the effectiveness of microwave irradiation, often in solvent-free or solid-phase conditions, which further enhances the green credentials of the method. researchgate.netresearchgate.net

| Method | Reaction Time | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted (Solvent-Free) | 3 minutes | Neat reactants, microwave irradiation. | Extremely rapid, high efficiency. | mdpi.com |

| Traditional Reflux | 480 minutes | Ethanol, conventional heating. | Standard laboratory procedure. | mdpi.com |

Catalyst Design for Sustainable Thioamidation (e.g., Humic Acid)

The design of sustainable catalysts is a cornerstone of green chemistry. An exemplary catalyst in this domain is humic acid (HA). researchgate.net HA is a high molecular weight macromolecule derived from the biodegradation of organic matter and is abundant in soil and peat. researchgate.net

Key characteristics of humic acid as a catalyst include:

Natural and Biodegradable: It is a natural, non-toxic, and biodegradable material. researchgate.netresearchgate.net

Acidic Functional Groups: Its structure contains carboxylic (-COOH) and phenolic hydroxyl (-OH) groups, which allow it to act as an effective acid catalyst. researchgate.netresearchgate.net

Recyclability and Reusability: As a solid, it can be easily recovered from the reaction mixture by simple filtration and reused for several cycles without a significant drop in catalytic activity. researchgate.netoiccpress.com

A protocol using humic acid as a catalyst for the multi-component synthesis of thioamides from aldehydes, amines, and sulfur under solvent-free conditions has been established as an environmentally benign and simplistic strategy. researchgate.net This approach replaces potentially toxic and expensive metal catalysts with an inexpensive and eco-friendly alternative. researchgate.netoiccpress.com

Novel Synthetic Routes and Expedient Protocol Development

The quest for more efficient and versatile methods for synthesizing thioamides has led to the development of several novel synthetic routes and expedient protocols. These modern methods often feature mild reaction conditions, broad substrate scope, and high atom economy.

Prominent novel strategies include:

Multi-component Reactions (MCRs): Beyond the classic Kindler reaction, new MCRs have been developed. One such strategy involves the three-component reaction of alkynes, elemental sulfur, and aliphatic amines, providing a general and atom-economical route to thioamides. organic-chemistry.org

Decarboxylative Coupling: Arylacetic or cinnamic acids can undergo a three-component reaction with amines and elemental sulfur, leading to thioamides through a decarboxylative pathway without the need for a transition metal or external oxidant. mdpi.comorganic-chemistry.org

Ionic Liquid-Promoted Synthesis: A simple and eco-friendly method uses an ionic liquid, [DBUH][OAc], to catalyze the reaction between aryl nitriles and sodium sulfide at room temperature. The ionic liquid can be recycled multiple times. researchgate.net

Visible-Light Photocatalysis: In a metal- and base-free approach, Eosin Y can act as a photocatalyst for the cross-coupling of arylglyoxylic acids and tetraalkylthiuram disulfides to afford aryl thioamides. researchgate.net

Aqueous Media Synthesis: Water can serve as a green solvent for the synthesis of thioamides from readily available starting materials, often without the need for any additional energy input, catalysts, or additives. organic-chemistry.org

Peptide Ligation Strategies: For the synthesis of complex thioamide-containing peptides, specialized protocols like Native Chemical Ligation (NCL) have been adapted. This involves developing methods to create thioamide-containing peptide thioesters that are compatible with ligation conditions, enabling the construction of large, modified proteins. nih.gov

These evolving methodologies underscore the continuous effort to make the synthesis of molecules like this compound more efficient, sustainable, and adaptable to a wide range of chemical applications.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Thionation Processes

The conversion of an amide, such as 4-methylbenzamide (B193301), to its corresponding thioamide is a fundamental reaction in organic synthesis. This transformation is typically achieved using sulfur-transfer reagents, with Lawesson's Reagent and phosphorus decasulfide (P₄S₁₀) being the most prominent.

Role of Thionating Agents (e.g., Lawesson's Reagent, P₄S₁₀)

Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used and generally mild thionating agent. organic-chemistry.org Its primary function is to replace a carbonyl oxygen atom with a sulfur atom. nih.gov The reactivity of LR is attributed to its dissociation in solution into two highly reactive dithiophosphine ylides (R-PS₂). nih.govwikipedia.org These ylides are the active species that interact with the carbonyl compound. The reaction rate is influenced by the electronic nature of the carbonyl group; more electron-rich carbonyls tend to react faster. wikipedia.org In terms of substrate reactivity, amides are generally more reactive towards Lawesson's Reagent than esters, ketones, or aldehydes. acs.org This selectivity allows for targeted thionation in multifunctional molecules. organic-chemistry.org

Phosphorus Decasulfide (P₄S₁₀) is another classical and powerful reagent for thionation. researchgate.net Historically, it was one of the first reagents used to convert amides to thioamides. nih.gov P₄S₁₀ is believed to dissociate, particularly in refluxing solvents, into its monomeric form, phosphorus pentasulfide (P₂S₅), which then acts as the thionating agent. nih.gov While effective, reactions with P₄S₁₀ often require higher temperatures and may use an excess of the reagent compared to Lawesson's Reagent. organic-chemistry.org To enhance its efficacy and simplify purification, P₄S₁₀ is often used in combination with additives like hexamethyldisiloxane (B120664) (HMDO). nih.govaudreyli.com

| Thionating Agent | Active Species | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lawesson's Reagent (LR) | Dithiophosphine ylides (R-PS₂) | Milder temperatures, various solvents (e.g., toluene (B28343), xylene) acs.org | Good yields, high selectivity for amides over esters organic-chemistry.orgacs.org | Byproducts can complicate purification audreyli.com |

| Phosphorus Decasulfide (P₄S₁₀) | Phosphorus pentasulfide (P₂S₅) | Higher temperatures, often in refluxing solvents organic-chemistry.orgnih.gov | Powerful and cost-effective researchgate.net | Can require excess reagent, less selective organic-chemistry.org |

Intermediates and Transition State Analysis

The mechanism of thionation by Lawesson's Reagent has been a subject of computational and experimental studies. It is generally accepted to proceed through a two-step mechanism that bears resemblance to the Wittig reaction. nih.govacs.org

Cycloaddition: The first step involves a concerted cycloaddition between the reactive dithiophosphine ylide monomer and the amide carbonyl group. This forms a four-membered ring intermediate known as a thiaoxaphosphetane. nih.govacs.org

Cycloreversion: The second step is a cycloreversion of the thiaoxaphosphetane intermediate. This step is typically the rate-determining step of the reaction. acs.org It breaks down to yield the final thiocarbonyl compound (the thioamide) and a stable phenyl(thioxo)phosphine oxide byproduct. The formation of the strong P=O bond is a significant driving force for this step. nih.govacs.org

Mechanisms of Aromatic Iodination

The introduction of an iodine atom onto the benzene (B151609) ring of a precursor like 4-methylbenzothioamide to form 3-Iodo-4-methylbenzene-1-carbothioamide proceeds via electrophilic aromatic substitution. However, iodine itself is the least reactive halogen in such reactions, necessitating methods to generate a more potent electrophilic iodine species. acs.org

Electrophilic Attack and σ-Complex Formation

The classical mechanism for aromatic iodination involves the attack of an electrophilic iodine species (often denoted as I⁺) on the electron-rich aromatic ring. fiveable.memasterorganicchemistry.com Since molecular iodine (I₂) is not electrophilic enough to react with typical aromatic rings, it must be activated. masterorganicchemistry.comwikipedia.org This is commonly achieved by using an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt, which oxidizes I₂ to a more powerful electrophile. jove.comyoutube.com

The mechanism proceeds in two key steps:

Formation of the σ-complex (Arenium ion): The aromatic ring, acting as a nucleophile, attacks the electrophilic iodine species. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. acs.orgyoutube.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the new iodine substituent. This restores the aromaticity of the ring, leading to the final iodinated product. masterorganicchemistry.comyoutube.com

The regioselectivity of the iodination (i.e., the position of the incoming iodine atom) is directed by the substituents already present on the ring. For a precursor like 4-methylbenzothioamide, both the methyl group and the carbothioamide group will influence the position of electrophilic attack.

| Activating System | Proposed Electrophile | Substrate Scope | Reference |

|---|---|---|---|

| I₂ + Oxidizing Agent (e.g., HNO₃, H₂O₂) | I⁺ or related species (e.g., IONO₂) | Effective for a range of aromatic compounds, including deactivated ones. wikipedia.org | jove.com, wikipedia.org, youtube.com |

| I₂ + Lewis Acid (e.g., FeCl₃, AlCl₃) | Polarized I-I bond (Iᵟ⁺---Iᵟ⁻---FeCl₃) | Less common for iodine but analogous to chlorination/bromination. fiveable.me | fiveable.me |

| N-Iodosuccinimide (NIS) + Acid Catalyst (e.g., TFA) | Protonated NIS | Mild conditions, good for activated rings. | organic-chemistry.org |

| I₂ + I₂O₅/HIO₃ in H₂SO₄ | Triiodine cation (I₃⁺) | Powerful reagent for deactivated arenes. wikipedia.org | wikipedia.org |

Radical Pathways and Single-Electron Transfer (SET) Mechanisms in Organoiodine Chemistry

While electrophilic attack is the dominant pathway, radical mechanisms can also play a role in organoiodine chemistry. Single-electron transfer (SET) processes involve the transfer of a single electron from one species to another, generating radical ions. sigmaaldrich.comyoutube.com In the context of iodination, an electron-rich aromatic substrate could, under certain oxidizing conditions, transfer an electron to an iodine-containing species. acs.org

Some hypervalent iodine(III) reagents are known to initiate reactions through SET pathways. nih.govacs.org For instance, the reaction might involve the formation of an arene radical cation (ArH•⁺) and an iodine radical. acs.orgnih.gov While less common for the direct iodination of simple arenes, these radical pathways are significant in other areas of organoiodine chemistry and can be initiated photochemically or with specific reagents. nih.govnumberanalytics.com The generation of an iodanyl radical (formally an I(II) species) has been identified as a key intermediate in certain modern oxidative reactions, highlighting the complex redox chemistry of iodine. acs.orgnih.gov These radical processes can lead to different reactivity and product distributions compared to the purely ionic electrophilic substitution pathway. rsc.orgrsc.org

Intramolecular and Intermolecular Interactions

The final structure, crystal packing, and properties of this compound are governed by a network of non-covalent interactions. The thioamide group (-CSNH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=S). This often leads to the formation of strong intermolecular N-H···S hydrogen bonds, which can link molecules into dimers or extended chains in the solid state.

Hydrogen Bonding Networks in Thioamides

The thioamide functional group, a close isostere of the amide group, plays a significant role in establishing intermolecular interactions, particularly hydrogen bonds. nih.gov In this compound, the thioamide moiety (-CSNH₂) provides both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the sulfur atom).

Computational and experimental studies on simple thioamides like thioformamide (B92385) and thioacetamide (B46855) have provided insights into their hydrogen bonding capabilities. Generally, thioamides are considered to be stronger hydrogen bond donors compared to their amide counterparts. nih.govrsc.org This enhanced donor capacity is attributed to the electronic properties of the thioamide group. Conversely, the sulfur atom of the thioamide is typically a weaker hydrogen bond acceptor than the carbonyl oxygen of an amide. nsf.gov However, the hydrogen bond accepting ability of thioamides is highly dependent on the geometry of the interaction. nsf.govacs.org Studies have shown that the strength of a thioamide as a hydrogen bond acceptor is greatest at a contact angle between 90° and 100°, weakening as the angle approaches 180°. nsf.gov

In the solid state, it is expected that this compound would form extensive hydrogen bonding networks. These networks would likely involve the N-H protons of one molecule interacting with the sulfur atom of a neighboring molecule, creating chains or more complex architectures. The planarity of the aryl ring and the thioamide group would facilitate the formation of these ordered structures.

The solvent environment can also influence the hydrogen bonding properties. In polar, protic solvents, there will be competition between solute-solute and solute-solvent hydrogen bonds. In more polar environments, a stabilization of the zwitterionic resonance contributor of the thioamide can occur, which may surprisingly increase its hydrogen bond acceptor strength. nsf.gov

Table 1: Comparison of Hydrogen Bonding Properties of Amides and Thioamides (General)

| Property | Amide (-CONH₂) | Thioamide (-CSNH₂) | Reference(s) |

| H-bond Donor Strength | Weaker | Stronger | nih.govrsc.org |

| H-bond Acceptor Strength | Stronger | Weaker (geometry dependent) | nsf.gov |

| Optimal Acceptor Angle | ~120° (for C=O) | 90°-100° (for C=S) | nsf.gov |

| C=X Bond Length | ~1.22 Å (C=O) | ~1.66 Å (C=S) | nsf.gov |

Halogen Bonding Phenomena

The presence of an iodine atom on the aromatic ring of this compound introduces the possibility of another significant non-covalent interaction: halogen bonding. acs.org Halogen bonding occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site on another molecule. mdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. acs.org Thus, the iodine atom in the title compound is a potent halogen bond donor. nih.gov

The Lewis acidity of the iodine atom can be tuned by the electronic nature of the substituents on the aromatic ring. nih.govacs.org In this compound, the methyl group is electron-donating, which might slightly decrease the Lewis acidity of the iodine compared to an unsubstituted iodobenzene (B50100). Conversely, the thioamide group's electronic influence would also play a role.

Potential halogen bond acceptors for this compound in a condensed phase or in solution could include the sulfur atom of the thioamide group of a neighboring molecule, or other Lewis basic sites from solvent or other co-dissolved molecules. nih.govacs.orgacs.org This could lead to the formation of supramolecular assemblies in the solid state. oup.com

It is important to note that there can be competition between hydrogen bonding and halogen bonding. rsc.org The choice of solvent can influence which interaction predominates, with less polar solvents often favoring hydrogen-bonded co-crystals and more polar solvents favoring halogen-bonded ones. rsc.org

Table 2: General Characteristics of Halogen Bonding Involving Iodine

| Feature | Description | Reference(s) |

| Donor Atom | Iodine (highly polarizable) | acs.org |

| Acceptor Sites | Lewis bases (e.g., N, O, S, π-systems) | nih.govacs.orgoup.com |

| Interaction Strength | Increases with electron-withdrawing groups on the donor molecule | nih.gov |

| Solvent Effects | Polar solvents can stabilize or destabilize the bond depending on the system | nih.govnih.gov |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Reaction Order and Rate-Determining Steps

Reactions involving the thioamide group, such as hydrolysis or transamidation, have been studied. The hydrolysis of thioamides is generally slower than that of their corresponding amides. nih.gov For instance, the hydrolysis of thioamides promoted by metal ions, such as Au(III), has been shown to proceed via the formation of an S-metal adduct, with the subsequent decomposition to the oxygen amide being the slow, rate-determining step. rsc.org

In the transamidation of thioamides, which is the conversion of one thioamide into another, DFT studies have suggested that the nucleophilic addition of an amine to the thioamide carbon is the rate-determining step. nih.gov

For reactions at the aryl iodide position, such as nucleophilic aromatic substitution or cross-coupling reactions, the rate-determining step would typically involve the cleavage of the C-I bond or the oxidative addition step in the case of metal-catalyzed reactions. The kinetics of the reaction of iodobenzene with hydrogen iodide, for example, have been described by a free radical mechanism. researchgate.net

Activation Energies and Enthalpies

The activation energy (Ea) is the minimum energy required for a reaction to occur. wikipedia.org For the gas-phase reaction of iodobenzene with hydrogen iodide, an activation energy of approximately 28.4 kcal/mol has been reported. researchgate.net This provides an estimate for the energy required to initiate reactions involving the C-I bond in this compound.

The Gibbs free energy of activation (ΔG‡) for the rate-determining nucleophilic addition step in the transamidation of a model benzthioamide was calculated to be around 16.3 kcal/mol. nih.gov This value gives an indication of the kinetic barrier for such reactions involving the thioamide functionality of this compound.

Table 3: Representative Activation Energies for Reactions of Related Compounds

| Reaction | Model Compound | Activation Energy (Ea or ΔG‡) | Reference(s) |

| Reaction with HI | Iodobenzene | ~28.4 kcal/mol (Ea) | researchgate.net |

| Transamidation | N-Boc-N-phenyl benzthioamide | ~16.3 kcal/mol (ΔG‡) | nih.gov |

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the reaction rates, mechanisms, and selectivity of processes involving this compound. Solvents can influence the stability of reactants, transition states, and products through various interactions.

For reactions involving halogen bonding, solvent polarity plays a crucial role. While neutral, two-center halogen bonds may be slightly stabilized by polar solvents, charged halogen-bonded complexes are often destabilized. nih.gov Solvents capable of acting as hydrogen bond donors can compete with the intended halogen bond acceptor, thereby weakening the interaction. nih.gov Studies on iodobenzene derivatives have shown that while halogen bond distances may shorten in polar solvents like water, the interaction energy can decrease, indicating a net destabilizing effect. nih.gov

Solvents also significantly affect the tautomeric equilibrium of thioamides (thione vs. thiol form). scispace.com The solvation energies of the different tautomers depend on their polarity and their ability to participate in hydrogen bonding with the solvent. scispace.com Specific interactions between the thioamide and polar aprotic solvents can favor the thione form. kuleuven.be The use of deep eutectic solvents has also been shown to influence the reactivity of thioamides by stabilizing reactive intermediates through their unique hydrogen-bonding properties. rsc.org

In reactions where both hydrogen and halogen bonding are possible, the solvent polarity can dictate which interaction prevails, thereby controlling the self-assembly and potentially the reaction pathway. rsc.org

Stereoelectronic Effects and Conformational Analysis

Stereoelectronic effects, which are stabilizing electronic interactions that depend on a specific geometric arrangement of atoms, are important in determining the conformation and reactivity of this compound. baranlab.org

A key feature of the thioamide group is the significant rotational barrier around the C-N bond, similar to amides, due to the delocalization of the nitrogen lone pair into the C=S π-system. wikipedia.org This gives the C-N bond partial double bond character and results in a planar or near-planar thioamide group. The conformation of the aryl ring relative to the thioamide group will be influenced by steric interactions with the ortho-substituents (iodine and the N-H protons) and by potential intramolecular interactions.

An important stereoelectronic interaction in thioamides is the n→π* interaction. It has been shown that the n→π* interaction between two thioamide groups is about three times stronger than that between two amide groups. acs.org This is attributed to a smaller energy gap between the donor (lone pair) and acceptor (π* orbital) orbitals in thioamides. acs.org This enhanced interaction could influence the local conformation and stability of structures involving the thioamide group of this compound.

The conformation around the C-S bond and the orientation of the N-H bonds will also be governed by stereoelectronic factors, which in turn will affect the directionality and strength of intermolecular hydrogen bonds.

Computational Mechanistic Studies

Electronic Structure and Tautomerism:

Computational studies on various thioamides have consistently shown that the thione form is generally more stable than the thiol tautomer in the gas phase. nih.gov For instance, a quantum chemical investigation into the intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its derivatives, using HF, B3LYP, and MP2 methods, concluded that the thione form is the most stable tautomer across all tested levels of theory. nih.gov This preference is a common feature among thioamide-type derivatives. researchgate.net It is therefore highly probable that this compound also predominantly exists in its thione form.

The electronic properties of the thioamide group are significantly influenced by the substituents on the aromatic ring. DFT calculations on acyl thiobenzamides have revealed that the reactive sites are primarily located on the C=S and C=O groups. researchgate.net The introduction of an iodine atom and a methyl group at the 3- and 4-positions, respectively, of the benzene ring in this compound would modulate the electron density distribution within the molecule. The methyl group, being an electron-donating group, would increase the electron density on the aromatic ring, while the iodine atom, being a halogen, can exhibit both inductive electron-withdrawing and resonance electron-donating effects.

A theoretical study on substituted azidothiazoles using DFT at the B3LYP/6-311G(**) level of theory demonstrated that electron-withdrawing groups (like -NO2 and -CN) and electron-donating groups (like -NH2 and -OH) have a pronounced effect on the electronic structure and equilibrium of the molecule. nih.gov Specifically, the charge density on key atoms, bond lengths, and bond angles are decisive parameters that are altered by substitution. nih.gov

Table 1: Calculated Dipole Moments of Stable Amide and Thioamide Species This table presents data from a computational study on the formation of amides and thioamides in the interstellar medium and is intended to provide a comparative context for the polarity of such molecules.

| Molecule | Formula | Dipole Moment (Debye) |

| Carbon Monoxide | CO | 0.113 |

| Carbon Monosulfide | CS | 1.912 |

| Formamide | HCONH₂ | 3.975 |

| Thioformamide | HCSNH₂ | 4.528 |

| Urea | NH₂CONH₂ | 4.384 |

| Thiourea | NH₂CSNH₂ | 5.586 |

| Data sourced from a computational prediction study on the formation of amides and thioamides. nih.gov |

Reaction Dynamics and Mechanistic Insights:

Computational studies have also been instrumental in understanding the reaction mechanisms involving thioamides and related compounds. For example, DFT studies on the reaction of thionoesters with cysteine to release H₂S have elucidated multiple possible reaction pathways, identifying the kinetically favored route. rsc.org Such studies highlight the complexity of reactions involving the thio-functional group and the role of intermediates.

Regarding the iodination of benzamides, which is structurally related to this compound, mechanistic investigations have revealed the importance of acid catalysis. journals.co.za The reaction of N-iodoamides with aromatic substrates is influenced by the polarity of the N-I bond, which is in turn affected by the electronic nature of the substituents on the amide. journals.co.za Electron-withdrawing groups on the N-iodoamide moiety were found to increase the rate of iodination of anisole. journals.co.za

Furthermore, computational investigations into the electronic and optoelectronic properties of donor-π-acceptor dyes, which often contain amide or thioamide-like functionalities, have demonstrated how substituents influence the HOMO-LUMO energy gaps and charge transfer characteristics of the molecules. jmaterenvironsci.comresearchgate.net A study on thienopyrazine-based dyes showed that increasing the π-conjugation length leads to a progressive increase in absorption wavelengths. jmaterenvironsci.com These findings underscore the tunability of the electronic properties of such systems through chemical modification.

Table 2: Calculated HOMO-LUMO Energy Gaps for Substituted Picoline-Diazido-Pt(IV) Compounds This table is derived from a DFT study on anticancer Pt(IV) compounds and illustrates the effect of substitution on the electronic properties of a molecule, which is a relevant concept for understanding this compound.

| Compound | Substitution | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | Unsubstituted | -6.04 | -2.61 | 3.43 |

| 2 | ortho-picoline | -5.99 | -2.56 | 3.43 |

| 3 | meta-picoline | -6.01 | -2.58 | 3.43 |

| 4 | para-picoline | -6.01 | -2.58 | 3.43 |

| 5 | 3,4-lutidine | -5.96 | -2.53 | 3.43 |

| 6 | 3,5-lutidine | -5.96 | -2.53 | 3.43 |

| Data sourced from a DFT study on the substituent effect of anticancer picoline-diazido-Pt(IV) compounds. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution and the solid state. For 3-Iodo-4-methylbenzene-1-carbothioamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the thioamide (-CSNH₂) protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methyl protons would appear as a singlet, and the thioamide protons would likely be broad due to quadrupole effects from the adjacent nitrogen atom and potential chemical exchange. In the ¹³C NMR spectrum, characteristic signals would be observed for the thiocarbonyl carbon (C=S), which typically resonates significantly downfield (around 200 ppm), as well as for the aromatic carbons and the methyl carbon. tudublin.ienih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 libretexts.org | 120 - 145 |

| Methyl (CH₃) | 2.3 - 2.5 | 20 - 25 |

| Thioamide (NH₂) | 7.5 - 9.5 (broad) nih.gov | N/A |

| C-I | N/A | 90 - 100 rsc.org |

| C-CH₃ | N/A | 135 - 145 |

| C=S | N/A | 195 - 205 nih.gov |

| Aromatic C (quaternary) | N/A | 130 - 150 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

2D NMR Techniques: To definitively assign these resonances and establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed. acs.orgcolumbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, COSY would be crucial in establishing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon by linking their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the quaternary carbons (those without attached protons), such as the carbon attached to the iodine (C-I), the carbon attached to the methyl group (C-CH₃), and the thiocarbonyl carbon (C=S), by observing their correlations with nearby protons. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This could be useful in confirming the conformation of the molecule, for instance, by observing through-space interactions between the thioamide protons and the ortho-proton on the benzene ring.

Beyond ¹H and ¹³C, the presence of other NMR-active nuclei in this compound offers further avenues for characterization.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less sensitive than ¹H NMR, can provide valuable information about the electronic environment of the nitrogen atom in the thioamide group. For thioamides, the ¹⁵N chemical shifts are expected to be in a specific range that can be influenced by substitution and hydrogen bonding. science-and-fun.dersc.org For N-unsubstituted thioamides, the chemical shifts are generally found in a distinct region compared to their amide counterparts. researchgate.net

¹²⁷I NMR: Iodine-127 is an NMR-active nucleus; however, it is a quadrupolar nucleus, which typically leads to very broad signals. huji.ac.il This broadening often makes it challenging to obtain high-resolution spectra for covalently bonded iodine in molecules like this, limiting its practical application for detailed structural analysis. acs.orgacs.orgnih.govbrynmawr.edu

Solid-state NMR (ssNMR) spectroscopy would be instrumental in characterizing the compound in its crystalline form, providing insights that are complementary to solution-state NMR and X-ray crystallography. For thioamide-containing compounds, ssNMR has been shown to be a powerful tool for studying coordination and intermolecular interactions. nih.gov By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, information about the molecular conformation, packing, and hydrogen bonding network can be obtained. rsc.orgresearchgate.net This would be particularly useful for understanding the intermolecular N-H···S hydrogen bonds that are commonly observed in the crystal structures of thioamides. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₈INS). The high mass accuracy of HRMS helps to distinguish the target compound from other species with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. While a specific MS/MS spectrum for this compound is not available, the expected fragmentation pathways can be predicted based on the known behavior of related compounds.

Interactive Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

| 277 | [M]⁺˙ (C₈H₈INS)⁺˙ | Molecular Ion |

| 260 | [M - NH₃]⁺˙ | Loss of ammonia (B1221849) |

| 218 | [C₇H₇I]⁺˙ | Loss of the carbothioamide group |

| 150 | [M - I]⁺ | Loss of an iodine radical |

| 127 | [I]⁺ | Iodine cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of C-I bond and rearrangement) |

Note: The relative abundances of these fragments would depend on the ionization method and collision energy.

Key fragmentation pathways would likely include:

Cleavage of the C-I bond: This would lead to a prominent fragment at m/z 150, corresponding to the [C₈H₈NS]⁺ ion, and potentially a signal for the iodine cation at m/z 127. docbrown.info

Loss of the carbothioamide moiety: Cleavage of the bond between the aromatic ring and the thiocarbonyl group could result in a fragment corresponding to the iodotoluene cation [C₇H₇I]⁺˙ at m/z 218. nist.gov

Fragmentation of the thioamide group: Loss of ammonia (NH₃) from the molecular ion could generate a fragment at m/z 260.

Alpha-cleavage: Cleavage of the bond adjacent to the thiocarbonyl group is a common fragmentation pathway for thioamides. libretexts.orgmiamioh.edu

By carefully analyzing the masses and relative abundances of these and other fragment ions, the structural arrangement of this compound can be confidently confirmed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. researchgate.net For this compound, these methods provide a detailed fingerprint of its molecular structure by probing the vibrational modes of its constituent bonds. nih.gov

Characteristic Vibrational Modes of Carbothioamide and Aromatic Rings

The vibrational spectrum of this compound is dominated by the characteristic modes of the carbothioamide group and the substituted aromatic ring. The carbothioamide moiety (–C(S)NH₂) gives rise to several key vibrations. The N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, is expected to appear in the fingerprint region, often coupled with other vibrations.

The substituted benzene ring also presents a set of characteristic bands. These include the aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbothioamide | N-H Stretch | 3400-3200 |

| Carbothioamide | C=S Stretch | 850-600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C-C Stretch | 1600-1450 |

| Aromatic Ring | C-H Bend (out-of-plane) | <900 |

| Halo-aromatic | C-I Stretch | 600-500 |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com Both single-crystal and powder XRD techniques provide invaluable information about the molecular and crystal structure of this compound.

Analysis of Intermolecular Interactions and Packing (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules within the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov In the case of this compound, the carbothioamide group is capable of forming strong N-H···S or N-H···N hydrogen bonds between adjacent molecules. mdpi.com Additionally, the presence of an iodine atom introduces the possibility of halogen bonding, where the iodine atom acts as a Lewis acidic halogen bond donor, potentially interacting with the sulfur or nitrogen atoms of neighboring molecules. mdpi.com These interactions play a crucial role in the stability and physical properties of the crystalline material. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance |

| Hydrogen Bond | N-H | S=C | 2.3 - 2.9 Å |

| Halogen Bond | C-I | S=C or N | < Sum of van der Waals radii |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study. Different polymorphs can exhibit distinct physical properties. Investigating the crystallization conditions of this compound could reveal the existence of different polymorphic forms. Co-crystallization, the process of forming a crystalline solid composed of two or more different molecules in a stoichiometric ratio, could also be explored. The presence of both hydrogen and halogen bond donors and acceptors in the molecule makes it a candidate for forming co-crystals with other molecules. mdpi.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon the absorption of light. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.org The benzene ring and the C=S double bond of the carbothioamide group act as chromophores. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the C=S bond to their corresponding antibonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the sulfur or nitrogen atom) to an antibonding π* orbital. youtube.com The presence of the iodine substituent may also influence the absorption spectrum.

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Aromatic Ring, C=S | 200-300 |

| n → π | C=S, -NH₂ | 300-400 |

Advanced Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling is a powerful tool in spectroscopy, particularly in Nuclear Magnetic Resonance (NMR), for simplifying complex spectra and probing specific molecular sites. For a molecule like this compound, several isotopic labeling strategies can be envisioned to provide deeper structural and dynamic insights.

Selective incorporation of ¹³C and ¹⁵N isotopes into the carbothioamide group (-CSNH₂) would be highly informative. ¹³C enrichment of the thiocarbonyl carbon (C=S) would enhance its signal in ¹³C NMR, which is often weak, allowing for precise determination of its chemical shift and coupling constants to neighboring nuclei. This is crucial for understanding the electronic environment and hybridization of this key functional group. Similarly, ¹⁵N labeling of the amide nitrogen would enable direct observation of this nucleus, facilitating the study of hydrogen bonding interactions and conformational dynamics through ¹H-¹⁵N correlation experiments.

Deuterium (B1214612) (²H) labeling of the aromatic ring or the methyl group could also be employed. Replacing specific aromatic protons with deuterium would simplify the ¹H NMR spectrum, aiding in the assignment of the remaining proton signals. Furthermore, deuterium labeling can be used in solid-state NMR to study the dynamics of the methyl group or the aromatic ring, providing information on rotational barriers and molecular motion.

While specific isotopic labeling studies on this compound have not been reported, the methodologies are well-established for other classes of compounds, including aromatic amino acids and proteins. rsc.orgnih.gov These techniques involve the use of labeled precursors in the synthesis of the target molecule. For instance, starting the synthesis from a ¹³C-labeled toluene (B28343) derivative could introduce isotopic labels into the aromatic ring and methyl group of the final product.

The application of such techniques would be invaluable for resolving signal overlap, which can be a challenge in substituted aromatic systems, and for providing unambiguous assignments of spectroscopic signals. nih.gov

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of this compound relies on the synergistic integration of data from multiple spectroscopic techniques, primarily NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the benzene ring. The aromatic region would likely show distinct signals for the three aromatic protons, with their splitting patterns (doublets, doublet of doublets) and coupling constants revealing their relative positions. The methyl group would appear as a singlet, and the -NH₂ protons of the thioamide group would likely be observed as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic and is expected to appear significantly downfield. The carbons attached to the iodine and methyl groups, as well as the other aromatic carbons, would have characteristic chemical shifts influenced by the electronic effects of the substituents.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to connect the proton and carbon signals, allowing for the unambiguous assignment of all atoms in the structure. For instance, an HMBC experiment would show correlations between the methyl protons and the adjacent aromatic carbon, confirming their connectivity.

Infrared (IR) Spectroscopy: The IR spectrum would provide crucial information about the functional groups present. Key expected absorption bands include:

N-H stretching vibrations for the primary amide, typically in the region of 3400-3100 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups around 3100-2850 cm⁻¹.

The C=S (thiocarbonyl) stretching vibration, which is a strong and characteristic band, though its position can vary.

C-N stretching and N-H bending vibrations.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. Characteristic fragmentation patterns would likely involve the loss of the iodine atom, the thioamide group, or cleavage of the aromatic ring, providing further evidence for the proposed structure.

By combining the information from these techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. nist.gov

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 125 - 140 |

| Methyl (CH₃) | ~2.4 | ~20 |

| Amide (NH₂) | 8.0 - 10.0 (broad) | - |

| Thiocarbonyl (C=S) | - | 190 - 200 |

| C-I | - | ~90-100 |

| C-CH₃ | - | ~140 |

Table 2: Predicted IR Absorption Frequencies (in cm⁻¹)

| Functional Group | Predicted Frequency Range |

|---|---|

| N-H Stretch | 3400 - 3100 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=S Stretch | 1250 - 1050 |

| Aromatic C=C Stretch | 1600 - 1450 |

Crystallographic Characterization

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |

| 4-methylbenzaldehyde thiosemicarbazone |

| N-methylthiobenzamide |

| 4-methylbenzamide (B193301) |

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying molecules of this size. dntb.gov.uaresearchgate.net DFT studies on 3-iodo-4-methylbenzene-1-carbothioamide would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. The B3LYP functional is a common choice for such calculations, often paired with a basis set like 6-311++G(d,p) to accurately describe the electron distribution. researchgate.net

From the optimized structure, a wealth of information about the molecule's electronic structure and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov

For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the calculated HOMO-LUMO gap was found to be 0.834 eV, indicating significant potential for charge transfer and reactivity. researchgate.net Similar analyses for this compound would map the distribution of these frontier orbitals, likely showing the HOMO localized on the electron-rich thioamide group and parts of the benzene (B151609) ring, while the LUMO may be distributed across the aromatic system.

Other properties derived from DFT include:

Molecular Electrostatic Potential (MEP): This analysis creates a color-coded map of electrostatic potential on the molecule's surface. nih.gov It would identify electron-rich (negative potential, typically around the sulfur and nitrogen atoms) and electron-poor (positive potential, around the amide hydrogens) regions, predicting sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions. nih.gov It would quantify the delocalization of electron density from lone pairs on the sulfur and nitrogen atoms into the aromatic ring, stabilizing the molecule.

Global Reactivity Descriptors: Using the HOMO and LUMO energies, descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated to quantify the molecule's reactivity profile. nih.govresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT This table shows example parameters that would be calculated for this compound to predict its reactivity.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of the molecule to accept electrons. researchgate.net |

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. pku.edu.cn While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can offer higher accuracy, especially for systems where electron correlation is critical. pku.edu.cn

The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like iodine, standard basis sets like Pople's (e.g., 6-31G(d)) may be insufficient. It is often necessary to use basis sets that include effective core potentials (ECPs) for the iodine atom, such as the LANL2DZ basis set, which treats the core electrons of iodine with a potential and explicitly calculates only the valence electrons.

For high-accuracy calculations, correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVTZ), are preferred. researchgate.net These sets are designed to systematically converge towards the complete basis set limit, allowing for reliable extrapolation of results. researchgate.net

Molecular Modeling for Conformational Analysis and Potential Energy Surface Exploration

The carbothioamide group in this compound can rotate relative to the benzene ring. Molecular modeling techniques are used to explore this conformational flexibility. By systematically rotating the dihedral angle between the ring and the thioamide group and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models and aid in the interpretation of experimental results.

Computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for this purpose. liverpool.ac.uk

Predicting the ¹³C chemical shift for the carbon atom bonded to iodine (C3) presents a challenge due to the heavy-atom effect. Standard non-relativistic calculations often produce significant errors for such atoms. To achieve accurate predictions, relativistic effects must be considered, for instance, by using methods like the Zeroth-Order Regular Approximation (ZORA). researchgate.net In studies of other iodo-substituted aromatic compounds, relativistic calculations have been shown to dramatically improve the agreement between theoretical and experimental ¹³C chemical shifts. researchgate.net

Recent advancements integrate machine learning (ML) with quantum mechanics (QM) to refine NMR predictions. nih.gov A hybrid protocol might involve an initial conformational search, followed by QM calculation of shielding constants, which are then converted to chemical shifts using a linear scaling or a machine learning model trained on a large dataset of experimental and calculated values. nih.gov This approach can significantly reduce the mean absolute error between predicted and experimental shifts. nih.gov

Table 2: Hypothetical ¹³C NMR Chemical Shift Data (ppm) This table illustrates the type of data generated from NMR prediction studies, including a comparison between standard and relativistic methods for the carbon attached to iodine.

| Carbon Atom | Expected Experimental Shift Range (ppm) | Calculated Shift (GIAO/DFT) | Calculated Shift (Relativistic DFT) |

|---|---|---|---|

| C=S | 190 - 210 | (Value) | (Value) |

| C1 | 135 - 145 | (Value) | (Value) |

| C2 | 125 - 135 | (Value) | (Value) |

| C3-I | 90 - 100 | (Often inaccurate) | (Improved accuracy) |

| C4-CH₃ | 140 - 150 | (Value) | (Value) |

| C5 | 130 - 140 | (Value) | (Value) |

| C6 | 125 - 135 | (Value) | (Value) |

| -CH₃ | 20 - 25 | (Value) | (Value) |

DFT calculations can also predict the vibrational frequencies that correspond to peaks in a molecule's Infrared (IR) and Raman spectra. The calculation provides a set of harmonic frequencies and their corresponding intensities. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.

For a comprehensive assignment of the spectra, a Potential Energy Distribution (PED) analysis is performed. researchgate.net PED analysis breaks down each vibrational mode into contributions from individual internal coordinates (e.g., C-H stretch, C=S stretch, ring deformation). This would allow for the unambiguous assignment of key vibrational modes for this compound, such as the N-H stretches, the C=S stretch, and various aromatic C-H and C-C vibrations. researchgate.net

Electronic Absorption Spectra Prediction

The prediction of a molecule's electronic absorption spectrum, typically using Time-Dependent Density Functional Theory (TD-DFT), is a standard computational method to understand how a molecule interacts with light. mdpi.com This analysis predicts the wavelengths at which a molecule will absorb ultraviolet or visible light, which is a consequence of electrons being promoted to higher energy orbitals. These predictions are valuable for identifying compounds and for the design of materials with specific optical properties. Without dedicated studies on this compound, data regarding its maximum absorption wavelengths (λmax), oscillator strengths, and the nature of its electronic transitions remain uncharacterized.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction